6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Metabolic stability Fluorine substitution Drug discovery

This 6-(4-fluorophenyl)-substituted dihydrotriazoloquinazolinone is a rationally designed electron-deficient analog for systematic kinase selectivity SAR. The para-fluorine substituent provides a clean matched molecular pair with the 6-phenyl analog (CAS 777867-26-2), enabling DMPK groups to directly quantify metabolic shielding of the pendant aryl ring. Its distinct electronic profile relative to 4-Me or 4-OMe analogs makes it the preferred probe for antioxidant radical stabilization campaigns. Researchers targeting oral bioavailability where first-pass aryl metabolism is critical should prioritize this derivative.

Molecular Formula C15H11FN4O
Molecular Weight 282.27 g/mol
Cat. No. B4749774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC15H11FN4O
Molecular Weight282.27 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=C(C=C4)F
InChIInChI=1S/C15H11FN4O/c16-11-3-1-9(2-4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2
InChIKeyWQCDHGFJVWSJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Compound Identity and Research Classification


6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 941256-78-6, C15H11FN4O, MW 282.27) is a partially hydrogenated 1,2,4-triazolo[5,1-b]quinazoline (lTQ) derivative bearing a 4-fluorophenyl substituent at position 6 and an 8-oxo functionality . The [1,2,4]triazolo[5,1-b]quinazoline scaffold is recognized as a pharmaceutically privileged structure, with partially hydrogenated derivatives increasingly studied for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1].

Why 6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Cannot Be Replaced by Generic Triazoloquinazolines


The 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 6-position aryl substituent [1]. In a series of 6-aryl-benzo[h][1,2,4]triazolo[5,1-b]quinazoline-7,8-diones, minor alterations in aryl substitution led to significant variations in antitumoral potency, demonstrating that the electronic and steric properties of the 6-aryl group are critical determinants of biological activity [2]. The 4-fluorophenyl substituent introduces unique electron-withdrawing character, metabolic stability enhancement from the C–F bond, and altered lipophilicity compared to unsubstituted phenyl, 4-methylphenyl, or 4-methoxyphenyl analogs, making direct substitution without revalidation scientifically unsound.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one vs. Closest Analogs


Fluorine-Mediated Metabolic Stability Advantage: 4-Fluorophenyl vs. Unsubstituted Phenyl Analog

The 4-fluorophenyl substituent in the target compound is expected to confer enhanced oxidative metabolic stability compared to the unsubstituted 6-phenyl analog (CAS 777867-26-2) [1], based on the well-established class-level principle that aryl C–H bonds para to electron-withdrawing groups are deactivated toward cytochrome P450-mediated oxidation [2]. While direct head-to-head microsomal stability data for this specific pair are not published, the broader fluoroquinazoline and fluoroaryl triazole literature consistently demonstrates that fluorination at the para-position of a pendant phenyl ring reduces intrinsic clearance by 2- to 5-fold compared to the non-fluorinated parent scaffold.

Metabolic stability Fluorine substitution Drug discovery

Electronic Modulation: 4-Fluorophenyl vs. 4-Methylphenyl Analog EGFR Kinase Context

In triazoloquinazoline-based EGFR inhibitor programs, the electronic nature of substituents on the pendant aryl ring directly modulates kinase binding affinity. The 4-fluorophenyl group (Hammett σp = +0.06) introduces electron-withdrawing character distinct from the 4-methylphenyl analog (Hammett σp = -0.17), which is electron-donating [1]. In a structurally related triazoloquinazoline series evaluated as erlotinib analogs, compounds with electron-withdrawing aryl substituents demonstrated different EGFR IC50 values and antiproliferative activity profiles compared to electron-donating counterparts [2]. The precise quantitative difference for the 4-fluorophenyl vs. 4-methylphenyl pair in this exact scaffold has not been published, but the directional electronic divergence is structurally deterministic.

EGFR kinase inhibition Electronic effects Triazoloquinazoline SAR

Lipophilicity Modulation: 4-Fluorophenyl vs. 4-Methoxyphenyl Analog

The 4-fluorophenyl substituent (πHansch = +0.14) confers moderately increased lipophilicity relative to hydrogen, but significantly lower lipophilicity than the 4-methoxyphenyl analog (πHansch = -0.02 for OCH3; but methoxy introduces additional H-bond acceptor capacity that alters overall polarity profile) [1]. In the broader triazoloquinazoline scaffold, substituent lipophilicity at position 6 directly influences membrane permeability, protein binding, and pharmacokinetic behavior, as demonstrated by α-glucosidase inhibitor studies where potency correlated with substitution-dependent physicochemical properties [2]. The 4-fluorophenyl derivative occupies an intermediate lipophilicity space between the polar 4-methoxyphenyl and the fully hydrophobic 4-isopropylphenyl analogs.

Lipophilicity LogP modulation Drug-likeness

Antioxidant Activity Baseline: Dihydrotriazoloquinazolinone Scaffold Reference Data

A series of 15 diverse 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones (compounds 4a–o) were evaluated for DPPH radical scavenging activity, providing the scaffold-level baseline for antioxidant assessment [1]. All compounds in this series exhibited moderate antioxidant activity compared to ascorbic acid standard [1]. While the specific 4-fluorophenyl derivative was not included in this published series, the data establish that the core scaffold possesses intrinsic radical-scavenging capacity that can be tuned by the 6-position aryl substituent. The 4-fluorophenyl substituent's electron-withdrawing nature is predicted to modulate the redox potential of the scaffold relative to electron-rich aryl variants.

Antioxidant activity DPPH scavenging Radical scavenging

Recommended Application Scenarios for 6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Based on Evidence Profile


Kinase Inhibitor SAR Probe: EGFR and VEGFR-2 Program Tool Compound

The 4-fluorophenyl substituent provides an electron-deficient aryl contact point that is structurally analogous to the 4-fluorophenyl moieties present in several approved kinase inhibitors. In triazoloquinazoline-based EGFR and VEGFR-2 inhibitor programs, this compound serves as a matched molecular pair with the 6-phenyl analog (CAS 777867-26-2) to isolate the electronic and metabolic contribution of para-fluorination [1]. Researchers should prioritize this compound when systematic exploration of aryl ring electronics is required to establish kinase selectivity SAR.

Antioxidant Lead Optimization: Structure-Activity Relationship Probe

The confirmed DPPH radical scavenging activity of the dihydrotriazoloquinazolinone scaffold [1] supports the use of the 6-(4-fluorophenyl) derivative as a probe in antioxidant SAR campaigns. Its electron-withdrawing substituent provides a distinct electronic environment compared to the electron-donating 4-methylphenyl or 4-methoxyphenyl analogs, enabling systematic evaluation of substituent electronic effects on radical stabilization capacity.

Metabolic Stability Screening: Fluorophenyl vs. Phenyl Matched Pair Analysis

For drug metabolism and pharmacokinetics (DMPK) groups conducting metabolic stability screening, the 6-(4-fluorophenyl) and 6-phenyl analog pair represents a clean matched molecular pair to quantify the metabolic shielding effect of para-fluorination on the pendant aryl ring in a triazoloquinazoline context [1]. This application is particularly relevant for programs targeting oral bioavailability where first-pass metabolism of the aryl ring is a concern.

Antimicrobial Screening Panel: Gram-Negative Activity Assessment

Triazoloquinazolinone derivatives with 6-aryl substitution have demonstrated promising antimicrobial profiles, with certain analogs showing potency superior to ampicillin and chloramphenicol against Gram-negative bacteria (E. coli) [1]. The 4-fluorophenyl derivative is a logical candidate for minimum inhibitory concentration (MIC) panel screening to establish substituent-dependent antimicrobial activity, particularly given the known enhancement of antibacterial potency by halogen substitution on pendant aryl rings.

Quote Request

Request a Quote for 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.